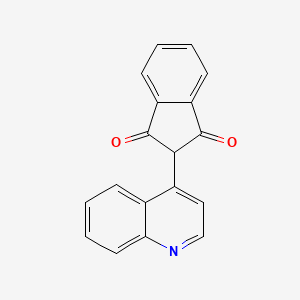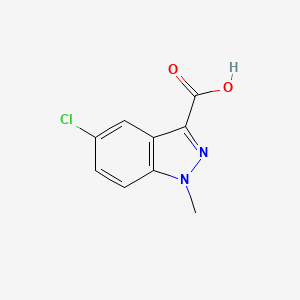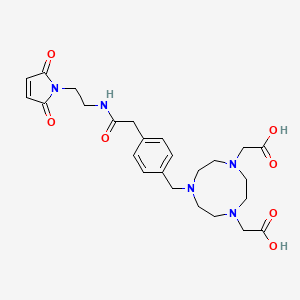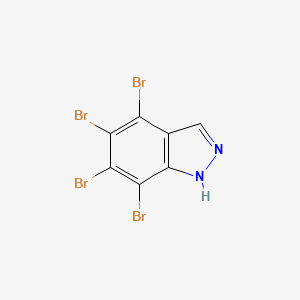
2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic aromatic compound It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with commercially available 2-chloro-4-fluoroaniline.
Cyclization: The aniline derivative undergoes cyclization with formic acid or formamide to form the benzimidazole ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions, such as the presence of a base and a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Propiedades
Fórmula molecular |
C8H3ClF4N2 |
|---|---|
Peso molecular |
238.57 g/mol |
Nombre IUPAC |
2-chloro-7-fluoro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2/c9-7-14-5-3(8(11,12)13)1-2-4(10)6(5)15-7/h1-2H,(H,14,15) |
Clave InChI |
IPYGSMCXOFILGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C(F)(F)F)N=C(N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)


![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)



![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)
